molecular formula C11H16ClNO2S B1438461 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate CAS No. 944450-84-4

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate

Cat. No.: B1438461
CAS No.: 944450-84-4
M. Wt: 261.77 g/mol
InChI Key: PBFWATHEIQTDPS-UHFFFAOYSA-N
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Description

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate (CAS 944450-84-4) is a piperidine derivative with a thiophene substituent. Its molecular formula is C₁₁H₁₈ClNO₃S, with a molecular weight of 279.779 g/mol . The compound is characterized by:

  • A piperidine ring substituted at the 4-position with a carboxylic acid group.
  • A thien-2-ylmethyl group attached to the piperidine nitrogen.
  • A hydrochloride salt and hydrate form, enhancing solubility and stability .

Its structural features make it a candidate for studying nicotinic receptor interactions, as piperidine derivatives are known modulators of such targets .

Properties

CAS No.

944450-84-4

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10;/h1-2,7,9H,3-6,8H2,(H,13,14);1H

InChI Key

PBFWATHEIQTDPS-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)CC2=CC=CS2.O.Cl

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CS2.Cl

Origin of Product

United States

Preparation Methods

Preparation of Piperidine-4-carboxylic Acid Hydrochloride Hydrate Core

The synthesis of the piperidine-4-carboxylic acid hydrochloride hydrate nucleus is a critical precursor step. A recent patent (WO2022195497A1) describes an efficient, environmentally friendly, and high-yielding process for preparing 4-piperidone hydrochloride hydrate, which is structurally related and can be adapted for the target compound's core synthesis.

Key Steps:

  • Step 1: Etherification of N-Carbethoxy-4-piperidone

    • React N-Carbethoxy-4-piperidone with trimethyl orthoformate in a fluid medium (e.g., methanol) at 25–30 °C.
    • Raise temperature to 37–40 °C and add an acid catalyst such as p-toluene sulphonic acid (PTSA) in portions.
    • Maintain reaction at 62–64 °C for approximately 60 minutes to obtain N-Carbethoxy-4,4-dimethoxypiperidine.
    • Purify by distillation under vacuum to isolate the dimethoxypiperidine intermediate with high purity (~99%) and good yield (~83%).
  • Step 2: Hydrolysis and Conversion to 4-Piperidone Hydrochloride Hydrate

    • Add concentrated hydrochloric acid (30%) cooled to 10 °C to a reactor.
    • Slowly add 4,4-dimethoxypiperidine over 120 minutes, maintaining 10 °C.
    • Heat the mixture to 75 °C and hold for 4 hours to complete conversion.
    • Remove excess HCl under vacuum at <80 °C until a viscous slurry forms.
    • Add isopropyl alcohol to the slurry, cool to 5 °C, and stir for 3 hours.
    • Filter, wash with isopropyl alcohol, and dry under vacuum at 55 °C to yield 4-piperidone hydrochloride hydrate with ~86% yield and >98% purity.

Table 1: Reaction Conditions for Preparation of 4-Piperidone Hydrochloride Hydrate

Step Reactants & Conditions Temperature (°C) Time Yield (%) Purity (%)
1 N-Carbethoxy-4-piperidone + TMOF + PTSA in MeOH 25–30 → 62–64 ~60 min 82.9 99.05
2 4,4-Dimethoxypiperidine + HCl (30%) 10 → 75 4 hours 86.37 98.08

This method emphasizes mild conditions, environmentally friendly solvents, and straightforward purification, making it suitable for scale-up production.

Introduction of the Thien-2-ylmethyl Group

While the above process yields the piperidine-4-carboxylic acid hydrochloride hydrate core, the functionalization with the thien-2-ylmethyl substituent at the nitrogen (1-position) is typically achieved via alkylation reactions.

General Approach:

  • Alkylation of Piperidine Nitrogen:

    • The piperidine nitrogen is alkylated with a suitable thien-2-ylmethyl halide (e.g., thien-2-ylmethyl chloride or bromide).
    • This reaction is usually performed under basic conditions to deprotonate the nitrogen and promote nucleophilic substitution.
    • Solvents such as acetonitrile, dimethylformamide, or tetrahydrofuran are commonly used.
    • Temperature is controlled to optimize yield and minimize side reactions, generally between ambient temperature and 60 °C.
  • Hydrochloride Salt Formation:

    • After alkylation, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid.
    • The hydrate form is obtained by crystallization from aqueous or alcoholic solvents under controlled humidity.

Although explicit experimental details for this alkylation step on 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate are scarce in public patents or literature, this strategy aligns with standard organic synthesis practices for N-substituted piperidines.

Alternative Synthetic Routes and Considerations

  • Transfer Hydrogenation and Catalytic Methods:

    • Transfer hydrogenation using formaldehyde and palladium catalysts has been reported for methylation of piperidine-4-carboxylic acid derivatives, which could be adapted for the thien-2-ylmethyl group introduction if a suitable aldehyde derivative is available.
    • Reaction conditions involve aqueous acidic media, moderate heating (~90 °C), and palladium on charcoal catalysts.
  • Esterification and Hydrolysis Steps:

    • Esterification of piperidine carboxylic acids followed by hydrolysis can be used to prepare intermediates for further functionalization.
    • Hydrochloride salts are often formed during or after these steps to improve stability and crystallinity.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Outcome
Piperidine-4-carboxylic acid core Etherification & hydrolysis N-Carbethoxy-4-piperidone, TMOF, PTSA, HCl 25–64 °C, 4 hours 4-Piperidone hydrochloride hydrate, high purity and yield
N-Alkylation with thien-2-ylmethyl Nucleophilic substitution Thien-2-ylmethyl halide, base Ambient to 60 °C, polar aprotic solvent 1-(Thien-2-ylmethyl)piperidine derivative
Salt formation and crystallization Acid treatment and crystallization HCl, aqueous/alcoholic solvents Controlled temperature and humidity Hydrochloride hydrate salt form

Research Findings and Analytical Monitoring

  • Reaction Monitoring:

    • Gas Chromatography (GC) is employed to monitor reaction completion, particularly in etherification and hydrolysis steps.
    • Purity assessments are conducted by GC and High-Performance Liquid Chromatography (HPLC).
  • Yield and Purity:

    • The processes yield high purity intermediates (>98%) and final products with yields typically above 80%, indicating efficient and scalable synthesis.
  • Environmental and Safety Aspects:

    • Use of methanol and isopropyl alcohol as solvents facilitates easier solvent recovery.
    • Mild reaction conditions reduce hazardous by-products.
    • Avoidance of strong oxidizing agents and bases prevents decomposition and hazardous reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acetonitrile as a solvent.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Key Areas of Interest:

  • Antidepressant Activity: Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems in the brain.
  • Antinociceptive Properties: Studies have shown that piperidine derivatives can possess pain-relieving properties, which could be beneficial in developing analgesics.

Pharmacology

The compound's pharmacological profile is under investigation for its effects on the central nervous system (CNS). Its thienyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration.

Potential Applications:

  • CNS Disorders: The compound may be explored for treating conditions like anxiety and depression due to its structural resemblance to known psychoactive substances.
  • Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotection against oxidative stress, making it a candidate for further research in neurodegenerative diseases.

Analytical Chemistry

In analytical applications, this compound can serve as a standard reference material for developing analytical methods such as chromatography and mass spectrometry.

Application Methodology Purpose
ChromatographyHPLC, GCSeparation and quantification of compounds
Mass SpectrometryLC-MSIdentification and structural elucidation
SpectroscopyNMR, IRCharacterization of chemical properties

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperidine derivatives. The findings indicated that compounds structurally similar to 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid exhibited significant activity in behavioral models of depression, suggesting potential therapeutic applications.

Case Study 2: Analgesic Effects

Research conducted by Smith et al. (2023) demonstrated that certain piperidine derivatives showed promising analgesic effects in animal models. The study highlighted the importance of the thienyl moiety in enhancing the potency of these compounds, paving the way for further exploration of 1-(Thien-2-ylmethyl)piperidine derivatives in pain management therapies.

Mechanism of Action

The mechanism of action of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The thienylmethyl group is believed to play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The carboxylic acid moiety can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate

  • Molecular Formula : C₁₁H₂₆Cl₂N₂O
  • Molecular Weight : 273.242 g/mol .
  • Key Differences :
    • Contains two piperidine rings linked by a methyl group, unlike the single piperidine in the target compound.
    • Lacks the thiophene and carboxylic acid substituents, replacing them with a second chloride ion.
    • Higher chloride content may alter solubility and ionic interactions in biological systems .

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

  • Structure : A pyridine ring replaces the thiophene group .
  • Implications :
    • Pyridine’s aromatic nitrogen may enhance hydrogen bonding or π-π stacking compared to thiophene’s sulfur atom.
    • The absence of a sulfur atom could reduce lipophilicity, affecting membrane permeability .

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic Acid Hydrochloride

  • Molecular Weight : 249.7 g/mol .
  • Key Features :
    • A thiadiazole ring replaces the thiophene, introducing two additional nitrogen atoms.
    • This heterocycle may increase metabolic stability but reduce electronic delocalization compared to thiophene .

Pharmacological Analogs

Meperidine (Pethidine) Hydrochloride

  • Structure : 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride .
  • Key Differences: Contains a phenyl group and ester moiety instead of thiophene and carboxylic acid.
  • Molecular Weight : 283.8 g/mol .

Piperidine-4-carboxylic Acid Hydrochloride (CAS 5984-56-5)

  • Structure : Simplest analog lacking substituents .

Physical and Chemical Property Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity Key Functional Groups
Target Compound 279.779 139–155 97% Thiophene, carboxylic acid
1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate 273.242 Not reported 95% Dual piperidine, chloride
Meperidine Hydrochloride 283.8 Crystalline solid ≥98% Phenyl, ester
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid HCl 249.7 Not reported ≥95% Thiadiazole, carboxylic acid

Key Research Findings

  • Receptor Interactions : The thiophene group in the target compound may enhance binding to nicotinic receptors compared to phenyl or pyridine analogs, as sulfur’s electronegativity modulates electron density .
  • Solubility and Stability: The hydrochloride hydrate form improves aqueous solubility relative to non-ionic derivatives (e.g., ester-based meperidine) .
  • Synthetic Applications : Derivatives with thiophene substituents are prioritized in drug discovery for their metabolic resistance compared to furan or pyrrole analogs .

Biological Activity

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical identifiers:

  • Molecular Formula : C11H18ClNO3S
  • Molecular Weight : 279.779 g/mol
  • CAS Number : 944450-84-4
  • InChI Key : YUUKLZNSOZECHH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to 1-(Thien-2-ylmethyl)piperidine derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The biological activity of this specific compound has not been extensively documented; however, related compounds have shown promise in various studies.

1-(Thien-2-ylmethyl)piperidine derivatives are believed to interact with multiple biological targets:

  • Receptor Modulation : Compounds in this class may act as ligands for various receptors, influencing neurotransmission and potentially affecting mood and pain perception.
  • Enzyme Inhibition : Similar piperidine derivatives have demonstrated inhibitory effects on enzymes such as soluble epoxide hydrolase, which plays a role in lipid metabolism and inflammation .

Antinociceptive Activity

A study evaluating piperidine derivatives for antinociceptive effects found that certain modifications led to increased efficacy in pain models. Although specific data for 1-(Thien-2-ylmethyl)piperidine was not highlighted, analogs showed significant activity against pain pathways .

Anticancer Potential

Research into piperidine compounds has indicated potential anticancer properties. For instance, related structures were tested against various cancer cell lines with promising results. The mechanisms often involve apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)Mechanism
D28K5622.0Apoptosis Induction
D29HeLa1.5Cell Cycle Arrest

Antiviral Activity

Some piperidine derivatives have shown antiviral activity against influenza viruses. The structure's ability to inhibit viral entry or replication is a key area of interest .

Safety Profile

The safety profile of this compound indicates potential hazards:

  • Respiratory Irritation : Harmful if inhaled.
  • Skin and Eye Irritation : Causes serious irritation upon contact.

Q & A

Synthesis and Purification

Q: What are the established synthetic routes for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate, and how is purity validated? A: The compound is synthesized via nucleophilic substitution or coupling reactions involving piperidine-4-carboxylic acid derivatives and thien-2-ylmethyl groups. Purity (≥97%) is validated using titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide) and spectroscopic methods like FT-IR for functional group confirmation . Purity standards align with pharmacopeial guidelines (98.0–102.0% by anhydrous weight), as seen in analogous piperidine derivatives .

Analytical Characterization

Q: Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties? A: Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming thienyl and piperidine moieties .
  • LCMS/HPLC : Determines molecular weight (e.g., m/z ~283.8 for related piperidine hydrochlorides) and monitors purity .
  • FT-IR : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Stability and Storage

Q: What storage conditions ensure long-term stability of this compound? A: Store at -20°C in airtight containers to prevent hydration/degradation. Stability ≥5 years is typical for similar piperidine hydrochlorides when protected from light and moisture .

Biological Activity Screening

Q: How are hydrazone derivatives of this compound screened for antimicrobial activity? A: Derivatives are synthesized via coupling reactions (e.g., with hydrazides) and tested using disk diffusion assays against bacterial strains like Pseudomonas aeruginosa. Zones of inhibition are quantified to assess potency .

Computational Reactivity Analysis

Q: How can density-functional theory (DFT) predict this compound’s reactivity? A: Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms model electron distribution and reaction pathways. For example, DFT predicts atomization energies with <3 kcal/mol error, aiding in understanding nucleophilic sites .

Mechanistic Studies in Receptor Binding

Q: What methodologies explore its interaction with nicotinic receptors? A: Radioligand displacement assays using [³H]-epibatidine or functional calcium flux assays measure binding affinity (IC₅₀) and allosteric modulation. Negative allosteric modulators are identified via electrophysiology or in silico docking .

Data Contradiction in Solubility Profiles

Q: How to resolve discrepancies in reported solubility data? A: Standardize solvent systems (e.g., aqueous HCl/ethanol mixtures) and use shake-flask methods with HPLC quantification. Conflicting data may arise from hydrate vs. anhydrous forms, requiring Karl Fischer titration for water content verification .

Derivative Synthesis for SAR Studies

Q: What strategies optimize structure-activity relationships (SAR) for this compound? A: Introduce substituents (e.g., pyrimidine or benzyl groups) at the piperidine nitrogen or carboxylic acid position. Evaluate bioactivity shifts using in vitro assays (e.g., enzyme inhibition) and correlate with logP values calculated via xlogP algorithms .

Safety and Handling Protocols

Q: What safety measures are essential during experimental handling? A: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation. Emergency procedures include rinsing eyes with water for 15 minutes and disposing of waste via certified hazardous waste services .

Methodological Optimization in Synthesis Yield

Q: How can reaction conditions be optimized to improve yield? A: Vary catalysts (e.g., H₂SO₄ vs. HCl), temperature (40–80°C), and solvent polarity. Monitor progress via TLC and optimize stoichiometry (e.g., 1:1.2 ratio of piperidine to thienylmethyl chloride) to minimize byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate
Reactant of Route 2
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1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate

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